molecular formula C18H21N3O5S B11631276 1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

1-(4-Methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine

Cat. No.: B11631276
M. Wt: 391.4 g/mol
InChI Key: FBXIWFSTKFYTKH-UHFFFAOYSA-N
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Description

1-[(4-METHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a methoxyphenylmethyl group and a nitrobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-METHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzyl chloride with piperazine to form 1-[(4-METHOXYPHENYL)METHYL]PIPERAZINE. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(4-METHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 4-(2-aminobenzenesulfonyl)piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-METHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural features.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[(4-METHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the nitrobenzenesulfonyl group can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyphenyl)piperazine: Similar structure but with a methoxy group at the ortho position.

    1-(4-Methoxyphenyl)piperazine: Lacks the nitrobenzenesulfonyl group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but different overall structure.

Uniqueness

1-[(4-METHOXYPHENYL)METHYL]-4-(2-NITROBENZENESULFONYL)PIPERAZINE is unique due to the presence of both the methoxyphenylmethyl and nitrobenzenesulfonyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H21N3O5S

Molecular Weight

391.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine

InChI

InChI=1S/C18H21N3O5S/c1-26-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)27(24,25)18-5-3-2-4-17(18)21(22)23/h2-9H,10-14H2,1H3

InChI Key

FBXIWFSTKFYTKH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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